2-Phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-amine
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Overview
Description
2-Phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with a phenyl group attached. The presence of nitrogen atoms in the ring system contributes to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization with orthoesters or other suitable reagents . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2-Phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), where the compound binds to the active site of the enzyme, inhibiting its activity. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
2-Phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A closely related compound with a different arrangement of nitrogen atoms in the ring system.
The uniqueness of this compound lies in its specific substitution pattern and its potent biological activity, particularly in cancer research .
Properties
Molecular Formula |
C14H10N6 |
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Molecular Weight |
262.27 g/mol |
IUPAC Name |
4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-amine |
InChI |
InChI=1S/C14H10N6/c15-12-10-8-17-14-18-13(9-4-2-1-3-5-9)19-20(14)11(10)6-7-16-12/h1-8H,(H2,15,16) |
InChI Key |
LIYCKLKYHZVRLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=NC=C4)N |
Origin of Product |
United States |
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